molecular formula C9H18ClNO2 B1431795 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride CAS No. 1423026-15-6

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride

Cat. No.: B1431795
CAS No.: 1423026-15-6
M. Wt: 207.7 g/mol
InChI Key: MQMSWWIEYWNMAZ-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with an isopropyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with isopropyl halides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride, with the CAS number 1423026-15-6, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activity, supported by recent research findings and data.

  • Molecular Formula : C9H18ClNO2
  • Molecular Weight : 207.70 g/mol
  • Purity : ≥ 95% .

Synthesis

The synthesis of this compound involves the reaction of pyrrolidine derivatives with acetic acid under controlled conditions. The resulting compound is characterized by its unique structural features that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit promising anticancer properties. For example, a study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results showed that these compounds could significantly inhibit cell viability, demonstrating a structure-dependent anticancer activity .

CompoundIC50 (µM)Cell Line
This compound25A549
Cisplatin10A549

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities ranged from 0.0039 to 0.025 mg/mL .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound's structure allows it to interfere with cellular pathways involved in cancer cell growth.
  • Antioxidant Properties : It may also exert protective effects against oxidative stress in cells, contributing to its anticancer efficacy .
  • Antimicrobial Mechanisms : The presence of the pyrrolidine ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .

Case Studies

A notable case study involved the administration of this compound in a preclinical model to assess its efficacy in reducing tumor size in xenograft models of lung cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents .

Properties

IUPAC Name

2-(1-propan-2-ylpyrrolidin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-4-8(10)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSWWIEYWNMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-15-6
Record name 2-Pyrrolidineacetic acid, 1-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423026-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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